molecular formula C22H16FN3OS B2575215 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide CAS No. 681268-75-7

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide

Cat. No.: B2575215
CAS No.: 681268-75-7
M. Wt: 389.45
InChI Key: CIQQLSJMNIZWOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of 1- (2- (3- (4-fluorophenyl)-1-phenyl-1 H -pyrazol-4-yl)-5- (pyridin-4-yl)-1,3,4-oxadiazol-3 (2 H )-yl)-3- (aryl)prop-2-en-1-ones was achieved using conventional heating as well as microwave irradiation techniques .

Scientific Research Applications

Photophysical and Spectroscopic Applications

Research on pyrazoline-containing fluorophores, like 3-naphthyl-1-phenyl-5-(4-carboxyphenyl)-2-pyrazoline and its derivatives, highlights the solvatochromic behavior and potential use of similar compounds as fluorescent labels for derivatization of analytes with amine groups. These findings suggest that N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide could have applications in fluorescence-based sensing and imaging technologies due to its structural similarities with pyrazoline compounds (Varghese et al., 2015).

Antioxidant and Anticancer Properties

Derivatives of pyrazolo[3,4-h][1,6]naphthyridines, which share a similar heterocyclic framework to the compound , have been studied for their binding with proteins like bovine serum albumin (BSA), indicating potential biological activities including antioxidant and anticancer effects. These studies provide a foundation for exploring this compound in similar contexts, potentially leading to the development of new therapeutic agents (Patil et al., 2011).

Photocatalytic and Photoinduced Reactions

The study of light-induced tetrazole-quinone 1,3-dipolar cycloadditions provides insights into the photocatalytic potential of compounds with pyrazole and fluorophenyl groups. This suggests that this compound could be useful in photochemical synthesis, acting as a precursor or catalyst in the formation of complex organic structures under light irradiation (He et al., 2021).

Organic Electronics and Optoelectronics

Compounds like 2,5-bis(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)thiophene, which share functional groups with this compound, have been studied for their optical properties and potential applications in optoelectronic devices. These materials' fluorescence properties suggest that the compound may also be valuable in the development of organic light-emitting diodes (OLEDs) and other optoelectronic components (Ramkumar & Kannan, 2015).

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3OS/c23-17-7-9-18(10-8-17)26-21(19-12-28-13-20(19)25-26)24-22(27)16-6-5-14-3-1-2-4-15(14)11-16/h1-11H,12-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQQLSJMNIZWOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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